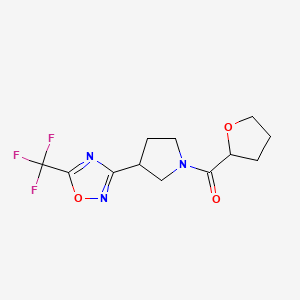

(Tetrahydrofuran-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Description

This compound features a methanone core bridging a tetrahydrofuran (THF) moiety and a pyrrolidine ring substituted with a 5-(trifluoromethyl)-1,2,4-oxadiazole group. The trifluoromethyl (-CF₃) and oxadiazole components are notable for their electron-withdrawing properties, which enhance metabolic stability and ligand-receptor interactions in bioactive molecules .

Properties

IUPAC Name |

oxolan-2-yl-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O3/c13-12(14,15)11-16-9(17-21-11)7-3-4-18(6-7)10(19)8-2-1-5-20-8/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLATWJRZYFQLHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Tetrahydrofuran-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 299.25 g/mol. The structure features a tetrahydrofuran ring, a pyrrolidine moiety, and a trifluoromethyl-substituted oxadiazole, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. These compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values ranging from 1.143 µM to 9.27 µM against human renal cancer and ovarian adenocarcinoma cell lines respectively .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound 1 | 2.76 | OVXF 899 |

| Compound 2 | 9.27 | PXF 1752 |

| Compound 3 | 1.143 | PRXF 22Rv1 |

Antimicrobial Activity

The biological activity of oxadiazole derivatives extends to antimicrobial properties as well. Compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains and fungi. They inhibit key enzymes involved in bacterial metabolism and growth, making them promising candidates for antibiotic development .

The mechanism underlying the biological activity of this compound involves interaction with specific molecular targets such as enzymes and receptors. For example, oxadiazole derivatives have been reported to inhibit Human Deacetylase Sirtuin 2 (HDSirt2), which plays a role in cancer progression and inflammation . Additionally, they may affect pathways related to apoptosis in cancer cells.

Study on Anticancer Properties

In a study published in Pharmaceutical Research, researchers synthesized various oxadiazole derivatives and evaluated their anticancer activities against multiple human tumor cell lines. The study found that certain modifications to the oxadiazole structure significantly enhanced cytotoxicity .

Antimicrobial Evaluation

Another research article focused on the antimicrobial evaluation of oxadiazole compounds revealed that several derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the trifluoromethyl group in enhancing antibacterial efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, derivatives similar to the compound have shown significant antiproliferative effects against various cancer cell lines. A notable study demonstrated that certain oxadiazole derivatives exhibited high potency against breast cancer (MCF7) and leukemia cell lines, achieving over 90% inhibition at specific concentrations .

| Compound | Cell Line | % Inhibition |

|---|---|---|

| Oxadiazole Derivative A | MCF7 | 90.47% |

| Oxadiazole Derivative B | SR Leukemia | 81.58% |

| Oxadiazole Derivative C | SK-MEL-5 | 84.32% |

These findings suggest that the trifluoromethyl group may enhance the biological activity of oxadiazole-containing compounds, making them promising candidates for further development in anticancer therapies.

Antimicrobial Properties

Compounds with similar structures have also been investigated for their antimicrobial properties. The incorporation of trifluoromethyl groups has been associated with enhanced activity against various pathogens, including those resistant to conventional treatments. A study indicated that certain oxadiazole derivatives showed significant antimicrobial activity, making them suitable for developing new antibiotics .

Material Science Applications

The unique structural features of (Tetrahydrofuran-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone lend themselves to applications in material science. Its stability and solubility characteristics make it a candidate for use in polymer synthesis and as an additive in coatings and adhesives.

Polymer Synthesis

Research has explored the use of tetrahydrofuran derivatives in synthesizing polymers with enhanced mechanical properties and thermal stability. The introduction of trifluoromethyl groups can improve the hydrophobicity and chemical resistance of these polymers .

Case Study 1: Anticancer Research

In a comprehensive study on the efficacy of oxadiazole derivatives, researchers synthesized several compounds based on the structure of this compound). The results indicated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines, prompting further investigation into their mechanisms of action .

Case Study 2: Antimicrobial Efficacy

A research team evaluated the antimicrobial properties of various trifluoromethyl-substituted oxadiazoles. The findings revealed that compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

The compound shares structural motifs with several agrochemicals and pharmaceuticals:

Key Observations :

- Oxadiazole vs.

- CF₃ vs. Chloro/Thiomethyl : The trifluoromethyl group provides superior lipophilicity and resistance to oxidative metabolism compared to chlorinated or sulfur-containing groups .

Methanone Derivatives

Methanone-linked compounds in the evidence (e.g., 7a and 7b from ) utilize similar coupling strategies (e.g., 1,4-dioxane-mediated synthesis with malononitrile). However, the target compound’s pyrrolidine-THF scaffold may require specialized stereochemical control during synthesis, unlike simpler thiophene or pyrazole derivatives .

Limitations of Available Evidence

- Synthesis Gaps: No synthesis protocols for the target compound are documented in the evidence. Methods for similar methanones (e.g., ) may require adaptation for its complex stereochemistry.

- Structural Data : Crystallographic studies (e.g., via SHELX ) are absent, limiting conformational analysis.

- Application Hypotheses : Functional group similarities to agrochemicals suggest pesticidal applications, but experimental validation is needed.

Q & A

Basic Synthesis: What are the standard synthetic routes for constructing the pyrrolidine-oxadiazole core in this compound?

Methodological Answer:

The pyrrolidine-oxadiazole core can be synthesized via cyclization reactions. A common approach involves:

- Step 1 : Formation of the oxadiazole ring through condensation of an amidoxime with a trifluoroacetic anhydride or trifluoromethyl carbonyl derivative under acidic conditions .

- Step 2 : Functionalization of the pyrrolidine ring via nucleophilic substitution or ring-opening of activated intermediates (e.g., epoxides) in tetrahydrofuran (THF) as a solvent, leveraging its Lewis basicity to stabilize intermediates .

- Step 3 : Coupling the oxadiazole-pyrrolidine moiety to the tetrahydrofuran-2-yl methanone group using a carbonyl-activating reagent like EDCI or DCC in anhydrous THF .

Advanced Synthesis: How can stereochemical control be achieved during the formation of the pyrrolidine ring?

Methodological Answer:

Stereoselective synthesis requires:

- Chiral Auxiliaries : Use of enantiopure starting materials, such as (R)- or (S)-proline derivatives, to induce asymmetry in the pyrrolidine ring .

- Catalytic Asymmetric Hydrogenation : Employing transition-metal catalysts (e.g., Ru-BINAP complexes) to reduce unsaturated precursors (e.g., pyrrolinones) with high enantiomeric excess .

- Dynamic Kinetic Resolution : Utilizing enzymes or organocatalysts to selectively stabilize one transition state during cyclization .

Basic Characterization: What analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR to verify the trifluoromethyl group and pyrrolidine ring conformation. -NMR confirms carbonyl and oxadiazole carbons .

- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula, particularly the isotopic pattern of the trifluoromethyl group .

- HPLC-PDA : Purity assessment using reverse-phase HPLC with photodiode array detection to identify UV-active moieties (e.g., oxadiazole at ~260 nm) .

Advanced Characterization: How can conformational dynamics of the pyrrolidine ring be studied?

Methodological Answer:

- Variable-Temperature NMR : Analyze ring puckering and chair-boat transitions by observing splitting patterns and coupling constants () at different temperatures .

- X-ray Crystallography : Resolve solid-state conformations; the trifluoromethyl group’s electron-withdrawing effect may influence crystal packing .

- DFT Calculations : Compare experimental NMR data with computed structures (e.g., B3LYP/6-31G*) to model low-energy conformers .

Basic Biological Evaluation: What in vitro assays are suitable for screening this compound’s bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays : Target oxadiazole-interacting enzymes (e.g., kinases, phosphodiesterases) using fluorescence-based or radiometric assays.

- Cellular Uptake Studies : Measure intracellular concentration via LC-MS/MS, noting the trifluoromethyl group’s impact on membrane permeability .

- Cytotoxicity Profiling : Use MTT or resazurin assays in cancer/normal cell lines to assess selectivity .

Advanced Biological Evaluation: How can structure-activity relationships (SAR) be explored for the trifluoromethyl-oxadiazole moiety?

Methodological Answer:

- Isosteric Replacement : Synthesize analogs with CF → Cl, Br, or CH to evaluate electronic and steric effects on target binding .

- Molecular Docking : Model interactions with proteins (e.g., COX-2, HIV protease) using AutoDock Vina, focusing on hydrogen bonding with oxadiazole and hydrophobic interactions with CF .

- Metabolic Stability Assays : Incubate with liver microsomes to assess oxidative degradation of the oxadiazole ring .

Basic Stability: What are the critical storage conditions to prevent degradation?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to minimize thermal and photolytic degradation of the oxadiazole ring.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the trifluoromethyl group .

- Solvent Choice : Dissolve in anhydrous DMSO or THF to reduce nucleophilic attack on the methanone group .

Advanced Stability: How can degradation pathways be elucidated under accelerated conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), UV light, and acidic/basic buffers. Monitor by LC-MS to identify degradants (e.g., oxadiazole ring-opening products) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C from high-temperature degradation data.

- Isotope-Labeling : Incorporate or to trace hydrolysis or oxidation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.